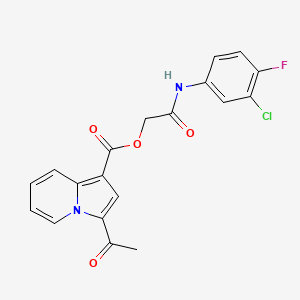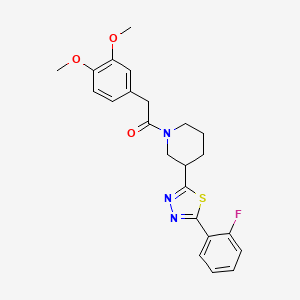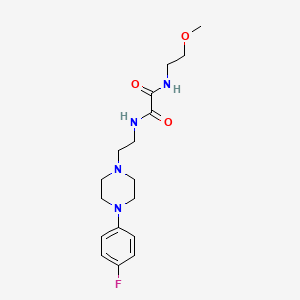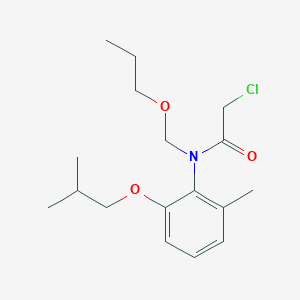
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as BMDM, is a chemical compound that has been of great interest to researchers due to its potential applications in medicinal chemistry. BMDM is a member of the imidazole family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth and proliferation of cancer cells. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has also been shown to have anti-inflammatory effects, and may be able to reduce inflammation in conditions such as rheumatoid arthritis. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects, and may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone. One area of research could focus on optimizing the synthesis method for (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone to improve its yield and purity. Another area of research could focus on testing the safety and efficacy of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in clinical trials, to determine whether it has potential as a therapeutic agent for cancer or neurodegenerative diseases. In addition, further studies could investigate the mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, to better understand how it exerts its anti-cancer and neuroprotective effects. Finally, future research could explore the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in combination with other drugs or therapies, to determine whether it has synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves the reaction of (3-bromophenyl)acetonitrile with 2-(methylthio)-1H-imidazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in high yield and purity. The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is relatively straightforward and can be carried out on a large scale, making it an attractive target for medicinal chemists.
Wissenschaftliche Forschungsanwendungen
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential anti-cancer agent. Studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other studies have investigated the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-5-6-14(11)10(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQSTIEDMNZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)


![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2913707.png)

amine hydrochloride](/img/structure/B2913710.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

